molecular formula C10H12BrNO2 B13547278 Ethyl 3-amino-5-bromo-4-methylbenzoate

Ethyl 3-amino-5-bromo-4-methylbenzoate

Cat. No.: B13547278
M. Wt: 258.11 g/mol
InChI Key: UNSKNSQRUMCZKG-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-bromo-4-methylbenzoate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of benzoic acid, where the ethyl ester group is attached to the carboxyl group, and the benzene ring is substituted with amino, bromo, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-5-bromo-4-methylbenzoate typically involves the following steps:

    Bromination: The starting material, 4-methylbenzoic acid, undergoes bromination to introduce the bromo group at the 5-position.

    Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 3-position.

    Esterification: Finally, the carboxyl group of the benzoic acid derivative is esterified with ethanol to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-bromo-4-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as amino derivatives, cyano derivatives, etc.

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Hydrolysis: Carboxylic acid and ethanol.

Scientific Research Applications

Ethyl 3-amino-5-bromo-4-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-bromo-4-methylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo group can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-4-methylbenzoate: Lacks the bromo group, leading to different reactivity and applications.

    Ethyl 4-amino-3-bromo-5-methylbenzoate: Similar structure but different substitution pattern, affecting its chemical properties.

    Ethyl 3-amino-5-chloro-4-methylbenzoate: Chlorine instead of bromine, leading to different reactivity and biological activity.

Uniqueness

Ethyl 3-amino-5-bromo-4-methylbenzoate is unique due to the presence of both amino and bromo groups on the benzene ring, which provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

ethyl 3-amino-5-bromo-4-methylbenzoate

InChI

InChI=1S/C10H12BrNO2/c1-3-14-10(13)7-4-8(11)6(2)9(12)5-7/h4-5H,3,12H2,1-2H3

InChI Key

UNSKNSQRUMCZKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)C)N

Origin of Product

United States

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